N-(5-chloropyridin-2-yl)-4-iodobenzamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOEJGTZVOFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-iodobenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-chloropyridin-2-yl)-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the iodine atom as a reactive site.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the iodine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds formed through the coupling of the benzamide moiety with other aromatic systems.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)-4-iodobenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents .
Industry: In the material science industry, this compound is used in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-iodobenzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Iodobenzamides
Table 1: Structural and Functional Comparison
Key Observations :
- Halogen Effects : The 4-iodo group in benzamide derivatives enhances radiopharmaceutical utility (e.g., 4-IBP , [123I]BZA ), while the 5-Cl-pyridinyl group in the target compound may optimize receptor binding kinetics .
- Substituent Diversity: Piperidinyl (4-IBP) and diethylaminoethyl ([123I]BZA) groups improve solubility and target affinity compared to the simpler pyridinyl substitution in the target compound.
- Conformational Flexibility : Compound A3 demonstrates how bulky substituents (e.g., dimethoxybenzyl) induce conformational polymorphism, affecting crystal packing and stability .
Pharmacological and Binding Profiles
Table 2: Receptor Binding and Selectivity
Key Insights :
- Sigma Receptor Targeting : 4-IBP’s high affinity for sigma receptors is attributed to its benzylpiperidinyl group, which likely interacts with hydrophobic pockets . The target compound’s pyridinyl group may offer similar interactions but with reduced steric bulk.
- Melanoma Specificity: [123I]BZA’s diethylaminoethyl chain enhances melanin affinity, a feature absent in the target compound .
Biological Activity
N-(5-chloropyridin-2-yl)-4-iodobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring and an iodobenzamide moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound can interact with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:
- Receptor Binding : The compound may act as a ligand for specific receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, such as kinases or proteases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on pyridine | Enhances receptor affinity |
| Iodine on benzamide | Increases lipophilicity and cellular uptake |
| Variations in amide substituents | Modulate selectivity towards specific targets |
These modifications can lead to improved potency and selectivity in biological assays.
Biological Activity Data
Several studies have reported on the biological activity of related compounds. For instance, the compound's analogs have shown promise in preclinical models for various therapeutic areas:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology.
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, suggesting a role in antiviral therapy.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar benzamide derivatives. The results indicated that certain substitutions led to enhanced apoptosis in cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Antiviral Screening
In another investigation, a related compound was tested against SARS-CoV-2 protease. The findings revealed significant inhibition of viral replication at nanomolar concentrations, highlighting the potential for developing antiviral agents based on this scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for N-(5-chloropyridin-2-yl)-4-iodobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of N-(5-chloropyridin-2-yl)-4-iodobenzamide typically involves multi-step protocols. For example, analogous compounds (e.g., Edoxaban intermediates) are synthesized via coupling reactions between chloropyridinyl amines and iodobenzoyl derivatives. Key steps include:
- Nucleophilic substitution : Activation of the iodobenzamide group for coupling with 5-chloropyridin-2-amine under basic conditions (e.g., triethylamine in acetonitrile at 60°C) .
- Protection/deprotection strategies : Use of tert-butyl carbamates or pivalamide groups to stabilize intermediates during coupling .
- Catalytic optimization : Base selection (e.g., DBU or sodium carbonate) to enhance reaction efficiency and minimize side products .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., iodobenzamide aromatic protons at δ 7.8–8.2 ppm; pyridinyl protons at δ 8.5–9.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths/angles (e.g., C–I bond ≈ 2.09 Å) and verifying stereochemistry .
- IR spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and C–I (500–600 cm⁻¹) .
Q. How can researchers resolve contradictions in crystallographic data, such as enantiomeric polarity or twinning?
Methodological Answer:
- Enantiomorph-polarity estimation : Use Flack’s x parameter (based on twin components) to avoid false chirality indications in near-centrosymmetric structures .
- SHELX utilities : SHELXD/SHELXE pipelines enable robust phasing for twinned data, particularly in high-throughput crystallography .
- Validation tools : Cross-check with Rint values and Patterson maps to identify pseudosymmetry artifacts .
Q. What competing reaction pathways arise during substitution at the iodobenzamide position, and how are they controlled?
Methodological Answer: Substitution at the 4-iodo position may compete with:
- Oxidative elimination : Mitigated by inert atmospheres (N₂/Ar) and low-temperature conditions .
- Reductive dehalogenation : Avoided by excluding strong reducing agents (e.g., LiAlH₄) .
- Cross-coupling interference : Use Pd catalysts (e.g., Pd(PPh₃)₄) selectively for Suzuki-Miyaura reactions without disrupting amide bonds .
Q. How can researchers address discrepancies in biological activity data for analogs of this compound?
Methodological Answer:
- Topographic analysis : Secondary ion mass spectrometry (SIMS) quantifies intracellular localization (e.g., nuclear vs. cytoplasmic uptake) to correlate structure-activity relationships .
- Dose-response validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
- Metabolic stability : LC-MS/MS tracks degradation products in hepatocyte models to rule out false-positive bioactivity .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- DFT calculations : Optimize transition states for nucleophilic substitution (e.g., Fukui indices identify electrophilic centers) .
- Molecular docking : AutoDock Vina screens binding affinities to targets (e.g., Factor Xa for Edoxaban analogs) using PubChem-derived conformers .
- QSAR models : Correlate Hammett σ values of substituents (e.g., –I vs. –Cl) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
